molecular formula C10H14O3 B8709020 Methyl 4-(2-oxoethylidene)cyclohexane-1-carboxylate CAS No. 116289-14-6

Methyl 4-(2-oxoethylidene)cyclohexane-1-carboxylate

Cat. No. B8709020
Key on ui cas rn: 116289-14-6
M. Wt: 182.22 g/mol
InChI Key: ACQIWILGWWZQMH-UHFFFAOYSA-N
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Patent
US04748274

Procedure details

A mixture of 729 ml of dry tetrahydrofuran and 76.4 ml of dry diisopropylamine was cooled to 3° C. with an ice-water bath. Then 340.6 ml of n-butyllithium in hexane was added dropwise over 45 minutes, followed by an additional 15 minutes of stirring. The solution was then cooled to -75° C. and 26.9 g of acetaldehyde t-butylimine was added dropwise with a syringe over 20 minutes, followed by an additional 30 minutes of stirring. With the temperature still at -75° C., 47.0 g of diethyl chlorophosphate was added with a dropping funnel over 1 hour. The reaction was allowed to stir for an additional hour at -75° C., warmed to -11° C. over 2 hours and cooled again to -75° C. Then, 28.4 g of methyl 4-oxocyclohexanecarboxylate in 50 ml of tetrahydrofuran was added with a dropping funnel over 1 hour. The reaction was allowed to warm to room temperature overnight. It was then poured into a mixture of 49.0 g of oxalic acid in 1.8 1 of water and 1.8 1 of toluene. This was stirred vigorously for 24 hours and the aqueous layer was then separated and extracted with ether (2×500 ml). The combined toluene and ether extracts were washed with aqueous 5% oxalic acid (2×500 ml), 500 ml of saturated sodium bicarbonate and 500 ml of saturated sodium chloride. The organic layer was then dried over anhydrous potassium carbonate, filtered and concentrated under vacuum. The resulting oil was purified on the Prep LC (25% ethyl acetate/hexane, 300 ml/min., 2 min./cm, 2 columns, Rt =7.5 min.) to give 18.5 g of methyl 4-(oxoethylidene)cyclohexanecarboxylate. 1H NMR (CDCl3, 60 MHz) δ 10.05 (d, 1 H); 5.85 (d, 1 H); 3.70 (s, 3 H); 2.8-1.5 (9 H).
Quantity
340.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
28.4 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
49 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
76.4 mL
Type
reactant
Reaction Step Six
Quantity
729 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.C(N=CC)(C)(C)C.P(Cl)(OCC)([O:22][CH2:23][CH3:24])=O.O=[C:30]1[CH2:35][CH2:34][CH:33]([C:36]([O:38][CH3:39])=[O:37])[CH2:32][CH2:31]1.C(O)(=O)C(O)=O>CCCCCC.O1CCCC1.C1(C)C=CC=CC=1.O>[O:22]=[CH:23][CH:24]=[C:30]1[CH2:35][CH2:34][CH:33]([C:36]([O:38][CH3:39])=[O:37])[CH2:32][CH2:31]1

Inputs

Step One
Name
Quantity
340.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
26.9 g
Type
reactant
Smiles
C(C)(C)(C)N=CC
Step Three
Name
Quantity
47 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl
Step Four
Name
Quantity
28.4 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
49 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
76.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
729 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to -75° C.
WAIT
Type
WAIT
Details
followed by an additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
of stirring
STIRRING
Type
STIRRING
Details
to stir for an additional hour at -75° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to -11° C. over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to -75° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
This was stirred vigorously for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was then separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×500 ml)
WASH
Type
WASH
Details
The combined toluene and ether extracts were washed with aqueous 5% oxalic acid (2×500 ml), 500 ml of saturated sodium bicarbonate and 500 ml of saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified on the Prep LC (25% ethyl acetate/hexane, 300 ml/min., 2 min./cm, 2 columns, Rt =7.5 min.)
Duration
7.5 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=CC=C1CCC(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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